N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to the 2-oxo-1,2-dihydropyridine carboxamide class, characterized by a pyridone core substituted with fluorinated aryl groups. The molecule’s design incorporates halogenated aromatic rings, which are known to enhance binding affinity and metabolic stability in kinase inhibitors .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-16-10-14(6-7-17(16)22)23-18(25)15-5-2-8-24(19(15)26)11-12-3-1-4-13(21)9-12/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFKOBRPHAOZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” typically involves multi-step organic reactions One common approach is the condensation of 3-chloro-4-fluoroaniline with 3-fluorobenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the dihydropyridine core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” would depend on its specific biological target. Generally, dihydropyridine derivatives are known to interact with ion channels, enzymes, or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences between the target compound and its closest analogs:
Key Observations :
Pharmacological and Biochemical Properties
Table 2: Comparative Pharmacological Profiles
Key Findings :
- BMS-777607 demonstrates potent inhibition of Met kinase (IC50 = 3.8 nM) and robust oral efficacy in xenograft models, attributed to its optimized substituents .
- The target compound ’s lack of a solubilizing group (e.g., ethoxy) may limit its pharmacokinetic performance compared to BMS-777606.
Selectivity and Off-Target Effects
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHClFNO
Structural Features
- Dihydropyridine Core : The dihydropyridine structure is known for its role in various pharmacological activities, particularly as calcium channel blockers.
- Chloro and Fluoro Substituents : The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a related dihydropyridine derivative demonstrated significant efficacy in inhibiting tumor growth in xenograft models. Specifically, the analogue showed complete tumor stasis in a Met-dependent human gastric carcinoma model after oral administration . This suggests that this compound may exhibit similar anticancer properties.
Kinase Inhibition
Dihydropyridine derivatives are often explored for their ability to inhibit specific kinases. A study on substituted dihydropyridines revealed that modifications at the pyridine ring significantly improved enzyme potency and selectivity against certain kinases involved in cancer progression . This raises the possibility that our compound could also act as a selective kinase inhibitor.
Antimicrobial Activity
In vitro studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For example, pyrazole derivatives with similar structural motifs demonstrated potent antibacterial activity, with MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This indicates that this compound may also possess antimicrobial properties worth investigating.
The mechanisms through which these compounds exert their biological effects often involve:
- Enzyme Inhibition : Many dihydropyridine derivatives act by inhibiting key enzymes involved in cancer cell proliferation and survival.
- Biofilm Disruption : Compounds similar to our target have shown efficacy in disrupting biofilm formation, which is a critical factor in bacterial virulence and resistance .
Case Study 1: Anticancer Efficacy
A study involving a structurally similar compound demonstrated significant anticancer activity when tested in vivo. The compound was administered orally to mice bearing human gastric carcinoma xenografts, resulting in complete tumor stasis. This finding supports further investigation into the anticancer potential of this compound.
Case Study 2: Antimicrobial Properties
In another study focused on antimicrobial agents, derivatives of dihydropyridines were evaluated for their ability to inhibit biofilm formation. The most active derivatives showed a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin. This suggests that our compound could potentially enhance the efficacy of existing antimicrobial therapies by targeting biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
